molecular formula C10H14N4O4 B11557621 N-(2,4-dinitrophenyl)-N'-ethylethane-1,2-diamine

N-(2,4-dinitrophenyl)-N'-ethylethane-1,2-diamine

Cat. No.: B11557621
M. Wt: 254.24 g/mol
InChI Key: BQOCSKAYCFGAQT-UHFFFAOYSA-N
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Description

N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethylamino group attached to an ethyl chain, which is further connected to a dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE typically involves the reaction of 2,4-dinitroaniline with 2-(ethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE is unique due to its combination of the ethylamino group and the dinitroaniline moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)-N-ethylethane-1,2-diamine

InChI

InChI=1S/C10H14N4O4/c1-2-11-5-6-12-9-4-3-8(13(15)16)7-10(9)14(17)18/h3-4,7,11-12H,2,5-6H2,1H3

InChI Key

BQOCSKAYCFGAQT-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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